3-Chloro-2-[2-(3-pyridinyl)vinyl]-5-(trifluoromethyl)pyridine
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Overview
Description
Trifluoromethylpyridines (TFMP) and their intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . They are characterized by the presence of a fluorine atom and a pyridine in their structure .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The major use of TFMP derivatives is in the protection of crops from pests . It can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .Physical and Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
Synthesis of Pyridine Derivatives
A significant application of this compound involves its role in the synthesis of pyridine derivatives. Movassaghi, Hill, and Ahmad (2007) describe a method for converting N-vinyl and N-aryl amides into pyridine and quinoline derivatives, respectively, using a process that involves amide activation with trifluoromethanesulfonic anhydride in the presence of 2-chloropyridine. This method is notable for its compatibility with sensitive N-vinyl amides, epimerizable substrates, and various functional groups, showcasing the compound's versatility in chemical synthesis Movassaghi, M., Hill, M. D., & Ahmad, O. (2007). Direct synthesis of pyridine derivatives. Journal of the American Chemical Society, 129(33), 10096-7.
Activation of C(sp2)−H and Reduction of CE Bonds
Another research application involves the activation of C(sp2)−H and the reduction of CE (E = CH, N) bonds with an osmium-hexahydride complex. Barrio, Esteruelas, and Oñate (2004) studied the reaction of 2-vinylpyridine with an osmium-hexahydride complex, demonstrating selective deuteration of the β- and γ-positions of the pyridine ring. This research highlights the compound's reactivity and potential for use in selective chemical transformations Barrio, P. R., Esteruelas, M. A., & Oñate, E. (2004). Activation of C(sp2)−H and Reduction of CE (E = CH, N) Bonds with an Osmium-Hexahydride Complex. Organometallics, 23, 3627-3639.
Microwave-assisted Fluorination
Troegel and Lindel (2012) explored the microwave-assisted fluorination of 2-acylpyrroles, which leads to the fluorination of the pyrrole ring at the 5-position. This study includes the synthesis of dihydrofluorohymenidin and dehydrogenated fluorohymenidin, demonstrating the compound's utility in the introduction of vinyl double bonds by chlorination followed by dehydrochlorination Troegel, B., & Lindel, T. (2012). Microwave-assisted fluorination of 2-acylpyrroles: synthesis of fluorohymenidin. Organic Letters, 14(2), 468-71.
Synthesis of Chlorophyll Derivatives
Yamamoto and Tamiaki (2015) synthesized chlorophyll-a derivatives by appending a pyridyl group in the C3-substituent, utilizing a Wittig reaction. This research provides insights into the optical properties and protonation of these chlorophyll derivatives, revealing the compound's potential in studying intramolecular π-conjugation and its effects on absorption spectra Yamamoto, Y., & Tamiaki, H. (2015). Synthesis, optical properties and protonation of chlorophyll derivatives appending a pyridyl group in the C3-substituent. Dyes and Pigments, 118, 159-165.
Mechanism of Action
Target of Action
Trifluoromethylpyridines (tfmps), a class of compounds to which this molecule belongs, are widely used in the agrochemical and pharmaceutical industries . They are known to interact with a variety of biological targets, depending on their specific structural motifs .
Mode of Action
Tfmps are known for their unique physicochemical properties, which are attributed to the combination of the fluorine atom and the pyridine moiety . These properties can influence the compound’s interaction with its targets, leading to various biological effects.
Biochemical Pathways
Tfmp derivatives have been found to play a significant role in the protection of crops from pests , suggesting that they may interact with biochemical pathways related to pest metabolism or growth.
Pharmacokinetics
The unique physicochemical properties of tfmps, such as their stability and reactivity, may influence their pharmacokinetic profile .
Result of Action
Tfmp derivatives are known to exhibit various biological activities, which are thought to be due to their unique physicochemical properties .
Future Directions
Properties
IUPAC Name |
3-chloro-2-[(E)-2-pyridin-3-ylethenyl]-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3N2/c14-11-6-10(13(15,16)17)8-19-12(11)4-3-9-2-1-5-18-7-9/h1-8H/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYXWLOQANYBDT-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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